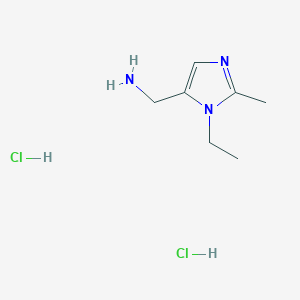

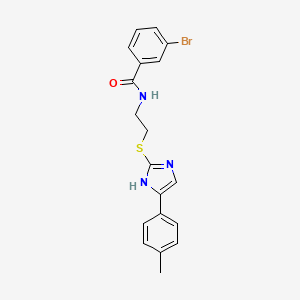

![molecular formula C18H17N3O6S B2627513 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 452325-06-3](/img/structure/B2627513.png)

2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, a piperazine ring, and a benzo[d]isothiazol-3(2H)-one 1,1-dioxide ring . These types of compounds are often synthesized for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray diffraction can be used to determine the crystal structure of similar compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the piperazine ring might undergo reactions with acids or bases, and the furan ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Synthesis and Pharmacological Evaluation

- A study by Kumar et al. (2017) detailed the synthesis of novel derivatives, including those structurally related to the compound , and evaluated their antidepressant and antianxiety activities through behavioral despair tests and the plus maze method, respectively. The compounds showed significant effects in reducing immobility times in albino mice, indicating potential as antidepressants and anxiolytics (Kumar et al., 2017).

Antimicrobial Activity

- Mishra and Chundawat (2019) synthesized a series of derivatives and tested their antimicrobial efficacy against various strains, including P. aeruginosa and S. aureus. Compound K2, in particular, showed potent activity against gram-negative bacteria, displaying better inhibitory activity than standard drugs (Mishra & Chundawat, 2019).

Antituberculosis Activity

- Reddy et al. (2014) designed and synthesized a series of compounds by molecular hybridization, targeting Mycobacterium tuberculosis DNA GyrB inhibition. Among these, one particular derivative demonstrated promising inhibition against Mycobacterium smegmatis GyrB ATPase assay and antitubercular activity, with minimal cytotoxicity in eukaryotic cells (Reddy et al., 2014).

Antiprotozoal and Anti-HIV Activities

- Al-Masoudi et al. (2007) explored the synthesis of new 5-substituted piperazinyl-4-nitroimidazole derivatives and evaluated their in vitro anti-HIV activity. The study aimed to develop non-nucleoside reverse transcriptase inhibitors, highlighting the compound's potential in anti-HIV research (Al-Masoudi et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O6S/c22-16(12-21-17(23)13-4-1-2-6-15(13)28(21,25)26)19-7-9-20(10-8-19)18(24)14-5-3-11-27-14/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMLXOYJDBIRIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

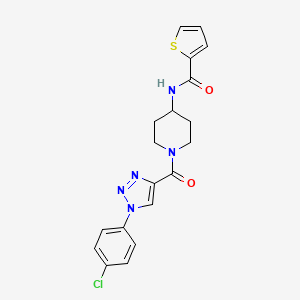

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2627435.png)

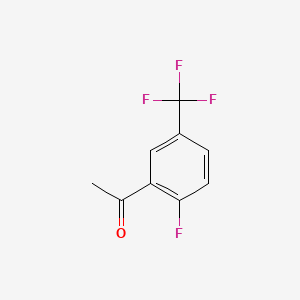

![2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride](/img/structure/B2627437.png)

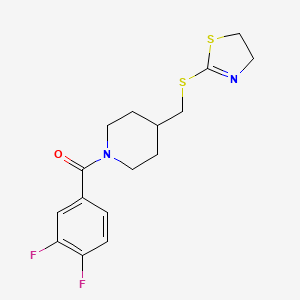

![6-((2-Chlorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2627441.png)

![methyl N-[4-[3-(oxolan-2-ylmethylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate](/img/structure/B2627442.png)

![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2627447.png)